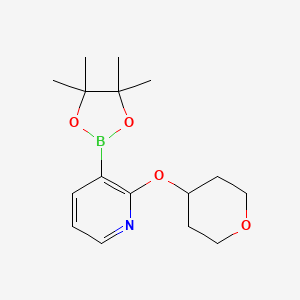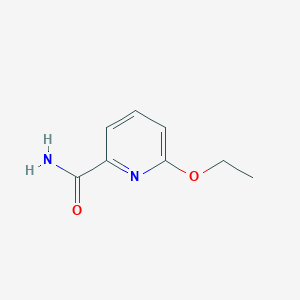
6-Ethoxypicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxypicolinamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinamide, where an ethoxy group is attached to the sixth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Ethoxypicolinamide can be synthesized through several methods. One common approach involves the reaction of 6-chloropicolinamide with ethanol in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with an ethoxy group.
Another method involves the direct alkylation of picolinamide with ethyl iodide in the presence of a strong base like potassium carbonate. This reaction also requires heating to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxypicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with thiols can lead to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Thiols, amines; reactions often require a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Thioethers, amides, and other substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethoxypicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: Research explores its potential as an inhibitor of certain enzymes. Its structural similarity to biologically active compounds makes it a candidate for drug development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-ethoxypicolinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The ethoxy group can enhance its binding affinity to certain molecular targets, influencing pathways involved in inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Picolinamide: The parent compound, lacking the ethoxy group.
6-Methoxypicolinamide: Similar structure with a methoxy group instead of an ethoxy group.
6-Chloropicolinamide: Contains a chlorine atom at the sixth position instead of an ethoxy group.
Uniqueness
6-Ethoxypicolinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance solubility in organic solvents and may improve its pharmacokinetic properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
6-ethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7-5-3-4-6(10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
Clave InChI |
XRBWDMBHUHXCTN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



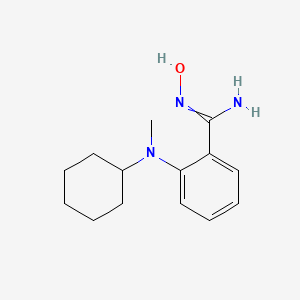
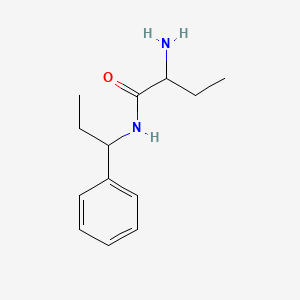
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
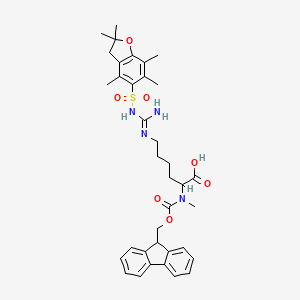

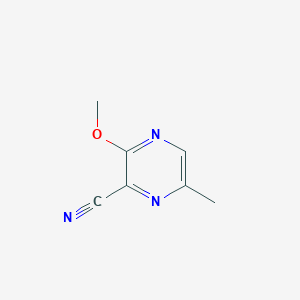

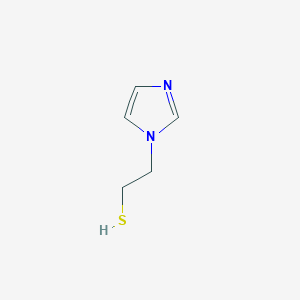
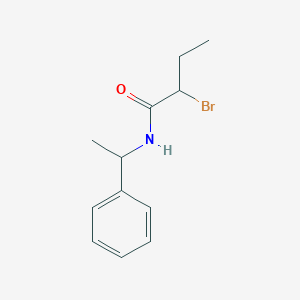
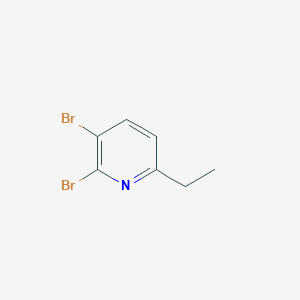
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
![(1S,2R,10S,11S,14R,15R,17S)-17-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-en-14-yl pentanoate](/img/structure/B13655432.png)
